Product packaging for N-[2-(5-Imidazolyl)ethyl]acrylamide(Cat. No.:CAS No. 10124-85-3)

N-[2-(5-Imidazolyl)ethyl]acrylamide

Cat. No.: B157629
CAS No.: 10124-85-3
M. Wt: 165.19 g/mol
InChI Key: PDNUJRVEYKRJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-[2-(5-Imidazolyl)ethyl]acrylamide is a specialized chemical monomer designed for research and development applications. This compound features a reactive acrylamide group, which facilitates polymerization and copolymerization with other vinyl monomers, and an imidazole side chain, a heterocyclic ring known for its metal-chelating properties and role in coordination chemistry . The presence of the imidazole group makes this monomer a valuable building block for creating functional polymers and smart hydrogels. Researchers can utilize it to develop novel materials with potential applications in areas such as heavy metal ion adsorption and separation technologies, given the known ability of imidazole-containing polymers to chelate various metal ions . Furthermore, the intrinsic properties of the imidazole ring may be exploited in the design of pH-responsive systems or enzyme-mimicking catalysts. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting. For specific technical specifications and data, please contact our product management team.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O B157629 N-[2-(5-Imidazolyl)ethyl]acrylamide CAS No. 10124-85-3

Properties

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-8(12)10-4-3-7-5-9-6-11-7/h2,5-6H,1,3-4H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNUJRVEYKRJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569649
Record name N-[2-(1H-Imidazol-5-yl)ethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10124-85-3
Record name N-[2-(1H-Imidazol-5-yl)ethyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 2 5 Imidazolyl Ethyl Acrylamide and Its Derivatives

Monomer Synthesis Pathways

The primary route to N-[2-(5-Imidazolyl)ethyl]acrylamide involves the acylation of histamine (B1213489) with an acrylic acid derivative. This process can be achieved through various synthetic strategies, each with its own set of conditions and outcomes.

Multi-Step Synthetic Routes and Reaction Cascades

The most common and direct synthesis of this compound is a one-step acylation reaction. This involves the reaction of histamine with acryloyl chloride. The reaction is typically performed in a suitable organic solvent and in the presence of a base to neutralize the hydrochloric acid generated as a byproduct. uobaghdad.edu.iqresearchgate.net

A general reaction scheme for this synthesis is as follows:

Scheme 1: Synthesis of this compound

Generated code

While the direct acylation is prevalent, multi-step routes can also be envisioned, particularly for the synthesis of more complex derivatives. For instance, a precursor to the ethylamine (B1201723) side chain could be modified prior to the introduction of the imidazole (B134444) ring, or the imidazole ring itself could be formed from acyclic precursors in a later step of the synthesis. However, for the parent compound, direct acylation of histamine remains the most straightforward approach.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and stoichiometry of the reactants.

Solvent: The choice of an appropriate solvent is crucial to ensure the solubility of the reactants and facilitate the reaction. Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetone (B3395972) are commonly employed to prevent unwanted side reactions with water. uobaghdad.edu.iq

Base: A base is essential to scavenge the hydrochloric acid produced during the reaction, driving the equilibrium towards the product. Tertiary amines, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), are frequently used as they are non-nucleophilic and easily removed during workup. uobaghdad.edu.iqnih.gov An excess of the base is often used to ensure complete neutralization.

Temperature: The reaction is typically initiated at a low temperature, often between 0 and 5 °C, during the dropwise addition of the highly reactive acryloyl chloride to control the exothermic reaction and minimize side-product formation. uobaghdad.edu.iq After the initial addition, the reaction mixture is often allowed to warm to room temperature and stirred for several hours to ensure completion.

Purification: Purification of the final product is critical to remove unreacted starting materials, the hydrochloride salt of the base, and any side products. Standard laboratory techniques are employed for this purpose. The reaction mixture is typically filtered to remove the precipitated base-hydrochloride salt. The filtrate is then concentrated under reduced pressure. The resulting residue can be further purified by extraction and recrystallization from a suitable solvent system, such as petroleum ether, to yield the purified this compound solid. uobaghdad.edu.iqgoogle.com

The following table summarizes typical reaction conditions that can be optimized for the synthesis of N-substituted acrylamides, which are applicable to the synthesis of this compound.

ParameterConditionRationale
Reactant Molar Ratio Acryloyl chloride to amine (histamine) of approximately 1:1 to 1.2:1A slight excess of the acylating agent can drive the reaction to completion.
Base Triethylamine (TEA) or other non-nucleophilic organic basesNeutralizes the HCl byproduct without interfering with the main reaction. uobaghdad.edu.iq
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Provides a non-reactive medium and dissolves the reactants. uobaghdad.edu.iq
Temperature 0-5 °C during addition, then room temperatureControls the initial exothermic reaction and allows for completion. uobaghdad.edu.iq
Reaction Time 2-24 hoursEnsures the reaction proceeds to completion.

Role of Specific Catalysts and Reagents in Monomer Formation

In the standard synthesis of this compound from histamine and acryloyl chloride, a catalyst is not typically required as the reaction between an amine and an acid chloride is generally facile. The key reagent, aside from the reactants, is the base which acts as a proton scavenger.

However, in alternative synthetic approaches, catalysts may play a significant role. For instance, if the synthesis were to proceed via the transamidation of an acrylate (B77674) ester with histamine, a catalyst would be necessary. Metal alkoxides or oxides have been shown to catalyze such reactions. google.com

Furthermore, enzymatic synthesis using lipases or proteases represents an emerging, greener alternative for acrylamide (B121943) formation. google.com These biocatalysts can operate under mild conditions and may offer higher selectivity, avoiding the formation of harsh byproducts like HCl.

Derivatization Strategies for this compound

The functional versatility of this compound allows for a wide range of derivatization strategies to tailor its properties for specific applications. These strategies can focus on introducing additional functionalities to the core molecule or synthesizing conjugates with other molecules of interest.

Introduction of Additional Functionalities

Additional functional groups can be introduced either by using a derivatized starting material or by modifying the this compound monomer itself.

Modification of the Imidazole Ring: The imidazole ring can be functionalized at various positions. For example, alkyl or aryl groups can be introduced on one of the nitrogen atoms. This can be achieved by reacting this compound with an appropriate alkyl halide or aryl boronic acid under suitable catalytic conditions.

Modification of the Acrylamide Moiety: The acrylamide double bond is susceptible to Michael addition reactions. This allows for the introduction of a wide variety of functional groups by reacting this compound with nucleophiles such as thiols, amines, or other Michael donors. nih.gov

Using Substituted Precursors: A diverse range of derivatives can be synthesized by starting with a substituted histamine or a substituted acryloyl chloride. For example, using a methyl-substituted histamine in the initial synthesis would result in a methyl-substituted this compound derivative.

The following table provides examples of how additional functionalities can be introduced.

Functional Group to IntroduceReagent/MethodTarget Site
Alkyl GroupAlkyl HalideImidazole Nitrogen
Aryl GroupAryl Boronic Acid (Suzuki Coupling)Imidazole Carbon
Thiol-containing moietyThiol (Michael Addition)Acrylamide β-carbon
Amino GroupAmine (Michael Addition)Acrylamide β-carbon

Synthesis of Imidazole-Acrylamide Conjugates

The unique structure of this compound makes it an excellent scaffold for creating conjugates with other molecules, including peptides, proteins, and other small molecules. mdpi.com

One powerful strategy for creating such conjugates is native chemical ligation. This technique allows for the formation of a native peptide bond between a C-terminal thioester on one molecule and an N-terminal cysteine on another. mdpi.com To utilize this method, a cysteine residue could be introduced into the this compound structure, for example, by modifying the ethylamine linker. This functionalized monomer could then be ligated to a peptide or protein bearing a C-terminal thioester.

The synthesis of such conjugates opens up possibilities for creating novel biomaterials, therapeutic agents, and research tools that combine the properties of the imidazole and acrylamide moieties with the specific functions of the conjugated molecule.

Polymerization Dynamics and Mechanisms of N 2 5 Imidazolyl Ethyl Acrylamide

Free Radical Polymerization of N-[2-(5-Imidazolyl)ethyl]acrylamide

Free radical polymerization is a common and versatile method for synthesizing polymers from vinyl monomers. mit.edu The process is a chain reaction consisting of initiation, propagation, and termination steps. mst.edu

Initiation Systems and Their Influence on Polymerization Kinetics

Redox Initiation: A widely used system for aqueous polymerization of acrylamides is the redox pair consisting of ammonium (B1175870) persulfate (APS) as the oxidant and N,N,N',N'-tetramethylethylenediamine (TEMED) as the catalyst. bio-rad.com TEMED accelerates the formation of sulfate (B86663) free radicals from persulfate, which then initiate the polymerization by reacting with the monomer. bio-rad.comyoutube.com The concentration of both APS and TEMED directly influences the polymerization rate; higher concentrations lead to a faster reaction but can result in shorter polymer chains and a broader molecular weight distribution. bio-rad.comresearchgate.net For this compound, the basic nature of the imidazole (B134444) ring could influence the efficiency of the APS/TEMED system. The polymerization of N-vinylimidazole, a related monomer, is known to be highly pH-dependent; the rate is slow at a natural pH of 9 but increases significantly at lower pH values (pH 1-4). wikipedia.orgresearchgate.net This is attributed to the protonation of the imidazole ring, which prevents degradative side reactions. A similar pH dependency can be anticipated for the polymerization of this compound.

Thermal Initiation: Azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), are common thermal initiators that decompose upon heating to generate free radicals. kpi.ua The rate of initiation is dependent on the temperature and the initiator's decomposition rate constant. mdpi.com Higher temperatures and initiator concentrations increase the polymerization rate. mst.edumdpi.com For instance, in the polymerization of N-isopropylacrylamide, increasing initiator concentration leads to a decrease in the hydrodynamic diameter of the resulting polymer particles. researchgate.net

The table below summarizes common initiation systems used for acrylamide (B121943) derivatives, which are applicable to this compound.

Initiator SystemTypeTypical SolventTemperatureObservations
Ammonium Persulfate (APS) / TEMEDRedoxWaterRoom TemperatureFast polymerization; rate sensitive to pH and initiator concentration. bio-rad.comresearchgate.net
Potassium Persulfate (KPS)Thermal/RedoxWater45-80 °CInitiator concentration affects particle size and molecular weight. researchgate.netuobaghdad.edu.iq
2,2'-Azobis(isobutyronitrile) (AIBN)ThermalOrganic (Toluene, THF, DMSO)60-70 °CCommonly used in both free and controlled radical polymerizations. kpi.uanih.gov

Chain Propagation and Termination Mechanisms

Propagation: The polymerization proceeds via a vinyl addition mechanism. A free radical generated during initiation adds across the carbon-carbon double bond of the this compound monomer. This creates a new, larger radical species, which then attacks another monomer molecule, continuing the chain growth. mit.edubio-rad.com This process repeats rapidly, leading to the formation of long polymer chains. For related imidazole-containing monomers like N-vinylimidazole, side reactions such as degradative chain transfer to the monomer can occur, where a hydrogen atom is abstracted from the imidazole ring, leading to a less reactive radical and potentially terminating the chain growth prematurely. researchgate.net This effect is often mitigated by polymerizing at a low pH. researchgate.net

Termination: The growth of polymer chains is terminated when two radical species react with each other. The primary termination mechanisms for acrylamide-based polymers are combination (where two growing chains join to form a single, longer chain) and disproportionation (where a hydrogen atom is transferred from one radical chain to another, resulting in two "dead" polymer chains, one with a saturated end and one with an unsaturated end). uwaterloo.ca The prevalence of each mechanism depends on factors like temperature and the specific monomer structure.

Kinetic Parameters and Rate Law Determination

Rp = kp[M](fkd[I] / kt)1/2

Where:

kp, kd, and kt are the rate constants for propagation, initiation decomposition, and termination, respectively.

[M] and [I] are the concentrations of the monomer and initiator.

f is the initiator efficiency.

This relationship indicates that the polymerization rate is typically first order with respect to the monomer concentration and half order with respect to the initiator concentration. uwaterloo.ca Experimental studies on acrylamide and its derivatives have confirmed these relationships, although deviations can occur. For example, a kinetic study of isopropylacrylamide polymerization found the reaction order to be 1.68 with respect to the monomer and 0.38 with respect to the initiator. uobaghdad.edu.iq

The table below shows representative kinetic parameters for the polymerization of related acrylamide monomers.

MonomerInitiatorOrder w.r.t. [M]Order w.r.t. [I]Overall Activation Energy (Ea)Reference
AcrylamidePotassium Persulfate1.260.5- uobaghdad.edu.iq
IsopropylacrylamidePotassium Persulfate1.680.3846.11 kJ/mol uobaghdad.edu.iq
AcrylamidePotassium Persulfate--E(p) - E(t)/2 = 21.8 kJ/mol researchgate.net

Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) techniques offer significant advantages over conventional free-radical methods, primarily the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity, Đ), and complex architectures like block copolymers. acs.org

Reversible Addition−Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including functional acrylamides, under various reaction conditions. acs.orgresearchgate.net The control is achieved by introducing a RAFT agent, typically a dithioester or trithiocarbonate, which mediates the polymerization through a reversible chain transfer process.

The successful RAFT polymerization of this compound would depend on the appropriate selection of the RAFT agent (also known as a chain transfer agent or CTA), initiator, and solvent. For acrylamides, dithiocarbamates and trithiocarbonates have proven to be effective CTAs. nih.govacs.org The polymerization of 1-vinylimidazole (B27976) has been successfully controlled using a xanthate-type CTA in acetic acid, which acts to protonate the imidazole ring and stabilize the propagating radicals. rsc.org A similar strategy could be beneficial for this compound.

Kinetic studies of RAFT polymerization of functional acrylamides demonstrate a linear increase in molecular weight with monomer conversion and low polydispersity values (Đ < 1.3), confirming the "living" nature of the polymerization. acs.orgresearchgate.net

The following table summarizes typical conditions for the RAFT polymerization of related functional monomers.

MonomerRAFT Agent (CTA)InitiatorSolventTemperaturePolydispersity (Đ)Reference
N-acryloyl-l-prolineBenzyl 1-pyrrolecarbodithioateAIBNMethanol60 °C~1.15 acs.org
AcrylamideDodecyl trithiodimethyl propionic acid (DMPA)AIBNDMSO70 °C< 1.3 nih.gov
1-VinylimidazoleO-ethyl-S-(1-phenylethyl) dithiocarbonateAIBNAcetic Acid70 °C~1.1-1.2 rsc.org

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. acs.org However, the ATRP of (meth)acrylamides presents significant challenges. acs.orgresearchgate.net

A primary issue is the interaction between the amide group of the monomer and polymer with the copper catalyst. This can lead to complexation that reduces the catalyst's activity and slows down the crucial deactivation step, resulting in a loss of control over the polymerization. acs.orgacs.org Furthermore, side reactions, such as the cyclization of the chain end involving the amide nitrogen, can lead to a loss of the terminal halogen required for ATRP. acs.org

Despite these difficulties, some success has been achieved. The use of highly active ligands, such as 1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (B1213055) (Me₄Cyclam) or tris(2-dimethylaminoethyl)amine (Me₆TREN), can accelerate the polymerization, although control may still be limited. acs.orgresearchgate.net For acrylamide itself, adding a certain amount of the deactivator (Cu(II) species) to the system from the start has been shown to be an effective strategy to gain better control in aqueous media. acs.orgnih.gov The polymerization of N-acryloyl-L-alanine has been successfully controlled via ATRP in water and methanol/water mixtures, yielding polymers with narrow molecular weight distributions. nih.gov This suggests that with careful optimization of the initiator, ligand, and solvent system, a controlled polymerization of this compound via ATRP could be feasible.

The table below provides examples of ATRP systems used for acrylamide derivatives.

MonomerInitiatorCatalyst/LigandSolventTemperaturePolydispersity (Đ)Reference
N,N-dimethylacrylamideMethyl 2-chloropropionateCuCl / Me₆TRENToluene20 °C~1.2 researchgate.net
N-acryloyl-L-alanine2-hydroxyethyl-2'-methyl-2'-bromopropionateCuBr / PMDETAWaterRoom Temp.~1.2-1.4 nih.gov
Acrylamide2-BromopropionamideCu(0) wire / Me₆TREN (with added CuBr₂)Water25 °C~1.1-1.2 nih.gov

Nitroxide-Mediated Polymerization (NMP) and Other Controlled Methods

Nitroxide-Mediated Polymerization (NMP) stands out as a robust method for the controlled polymerization of acrylamide derivatives, offering a metal-free system for synthesizing well-defined polymers. This reversible-deactivation radical polymerization (RDRP) technique utilizes a nitroxide initiator to produce polymers with controlled stereochemistry and low dispersity. wikipedia.org The mechanism hinges on the reversible termination of growing polymer chains by stable nitroxide radicals, forming dormant alkoxyamine species. This "living" nature of NMP allows for the synthesis of polymers with predictable molecular weights and complex architectures. acs.org

Historically, NMP was primarily effective for styrenic monomers. However, the development of new nitroxide mediators like N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] (SG1), 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxy (TIPNO), and Dispolreg 007 has expanded its applicability to a wider range of monomers, including acrylamides. acs.org

Other controlled radical polymerization (CRP) techniques applicable to acrylamide-based monomers include:

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This method has been successfully employed for the controlled polymerization of various acrylamides and methacrylamides, yielding polymers with narrow molecular weight distributions. researchgate.netnih.gov For instance, the RAFT polymerization of 4-vinylimidazole (4VIM) in glacial acetic acid resulted in homopolymers with well-defined molecular weights and low polydispersity indices (PDIs < 1.20). acs.org

Atom Transfer Radical Polymerization (ATRP): While direct ATRP of acidic monomers like methacrylic acid can be challenging due to catalyst poisoning, it has been used for other acrylamide-type monomers. scirp.org For example, copper-catalyzed RDRP has been used for the controlled polymerization of acrylamide, although it can present challenges such as low monomer conversion and broad molecular weight distribution. nih.gov

These controlled polymerization methods offer precise control over the polymer's molecular weight, dispersity, and architecture, which is crucial for tailoring the material properties for specific applications.

Copolymerization Behavior with Co-monomers

The ability to copolymerize this compound with other monomers opens up a vast landscape for creating materials with a wide array of functionalities and properties.

Determination of Monomer Reactivity Ratios

Monomer reactivity ratios (r1 and r2) are critical parameters that describe the relative tendency of a growing polymer chain to add a monomer of its own type versus the comonomer. These ratios are determined experimentally by analyzing the composition of copolymers synthesized from various initial monomer feed ratios. Several methods, such as the Fineman-Ross and Kelen-Tudos methods, are employed to calculate these values from the experimental data. researchgate.netresearchgate.net The reactivity ratios dictate the distribution of monomer units along the polymer chain, influencing whether the resulting copolymer is random, alternating, or blocky in nature. For example, in the copolymerization of acryloylmorpholine (ACM, r1) and 2-hydroxyethyl methacrylate (B99206) (HEMA, r2), the reactivity ratios were found to be in the range of 1.73-2.01 for r1 and 0.48-0.74 for r2, indicating a tendency for ACM to homopolymerize. researchgate.net

Control over Polymer Sequence and Architecture

The choice of polymerization technique and reaction conditions provides significant control over the final polymer sequence and architecture. Controlled/living polymerization methods are paramount for creating well-defined architectures like block and graft copolymers. fiveable.me The ability to control the sequence of monomers allows for the design of amphiphilic block copolymers, which can self-assemble into various nanostructures, and thermo-responsive systems. uni-bayreuth.de For example, block copolymers of N-isopropylacrylamide and acrylic acid can form micelles that respond to both temperature and pH changes. uni-bayreuth.de

Stereochemical Control in this compound Polymerization

Controlling the stereochemistry, or tacticity, of a polymer chain is a significant challenge in radical polymerization. researchgate.net However, it is a crucial aspect as the stereoregularity can profoundly influence the physical and chemical properties of the resulting polymer.

Recent advancements have shown that the use of Lewis acids as catalysts can effectively control the stereochemistry during the radical polymerization of acrylamides and methacrylamides. researchgate.net In the absence of a Lewis acid, the radical polymerization of acrylamides typically yields slightly syndiotactic polymers. However, the addition of certain Lewis acids, such as yttrium triflate (Y(OTf)3) and ytterbium triflate (Yb(OTf)3), can promote the formation of isotactic polymers. nih.govresearchgate.net

Furthermore, photoactivated living polymerization techniques, such as photoinduced electron transfer-reversible addition-fragmentation chain transfer (PET-RAFT), combined with Lewis acid mediators, have demonstrated excellent control over tacticity, molecular weight, and dispersity. nih.gov This approach even allows for the synthesis of complex architectures like atactic-block-isotactic polymers in a one-pot reaction by modulating the reaction conditions. nih.gov The ability to create stereoisomer libraries of oligomers through controlled radical polymerization opens up possibilities for discovering materials with unique, stereospecific properties, such as the formation of organogels. nih.govrsc.org

Factors Influencing Polymer Molecular Weight and Dispersity

The molecular weight and dispersity (Đ), a measure of the distribution of molecular weights, are fundamental polymer characteristics that significantly impact their properties and performance. nih.govnsf.gov Several factors during the polymerization process can be manipulated to control these parameters:

Monomer Concentration: Generally, increasing the monomer concentration leads to a higher molecular weight of the resulting polymer. iosrjournals.org

Initiator Concentration: A lower initiator concentration typically results in higher molecular weight polymers, as fewer polymer chains are initiated. iosrjournals.org

Chain Transfer Agents: The presence of chain transfer agents can be used to control and lower the molecular weight of the polymer. researchgate.net

Temperature: Polymerization temperature can affect the rates of initiation, propagation, and termination, thereby influencing the final molecular weight and dispersity. iosrjournals.org

Solvent: The choice of solvent can impact the polymerization kinetics and the solubility of the growing polymer chains, which in turn affects the molecular weight. iosrjournals.org

Polymerization Technique: Controlled/living polymerization techniques like NMP and RAFT inherently provide better control over molecular weight and lead to polymers with low dispersity (typically Đ < 1.5) compared to conventional free radical polymerization. acs.orgnih.gov

By carefully controlling these factors, polymers of this compound with tailored molecular weights and narrow molecular weight distributions can be synthesized, which is essential for high-performance applications.

Computational Chemistry and Theoretical Modeling of N 2 5 Imidazolyl Ethyl Acrylamide and Its Polymers

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.govnih.gov By calculating the electron density, DFT can predict a wide range of molecular properties, offering a balance between accuracy and computational cost.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.comirjweb.com

For N-[2-(5-Imidazolyl)ethyl]acrylamide, the electronic structure is a composite of the imidazole (B134444) ring, the ethyl linker, and the acrylamide (B121943) group. The imidazole ring, being an aromatic and electron-rich system, is expected to significantly contribute to the HOMO level. The acrylamide group, with its electron-withdrawing carbonyl and vinyl functionalities, will likely influence the LUMO level. Theoretical calculations on similar imidazole derivatives have shown HOMO-LUMO gaps to be indicative of the molecule's potential bioactivity and charge transfer capabilities. irjweb.com

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for this compound (Illustrative Values)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap (ΔE) 4.7

Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

A significant HOMO-LUMO gap, as illustrated in the table, would suggest that this compound is a relatively stable molecule. The distribution of the HOMO would likely be concentrated on the electron-rich imidazole ring, while the LUMO would be more localized on the electron-deficient acrylamide moiety, particularly the C=C double bond, which is the site of polymerization.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. irjweb.com It is a valuable tool for identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions and chemical reactivity. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-poor areas, prone to nucleophilic attack.

In the case of this compound, the MEP surface would be expected to show a high negative potential around the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group, making these sites potential hydrogen bond acceptors. Conversely, the hydrogen atom attached to the amide nitrogen and the hydrogens on the imidazole ring would exhibit a positive potential, marking them as potential hydrogen bond donors. The vinyl group of the acrylamide moiety would also present a region of interest for radical attack during polymerization.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. rsc.orgresearchgate.net It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can reveal stabilizing intramolecular interactions such as hyperconjugation. rsc.org

Conformational Analysis and Potential Energy Surface Mapping

The biological and material properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis involves identifying the stable conformations (low-energy states) of a molecule and the energy barriers between them. nih.gov This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step to map the potential energy surface.

This compound possesses several rotatable single bonds: the C-C bonds of the ethyl linker and the C-N bond of the amide group. The rotation around these bonds will give rise to various conformers with different spatial arrangements of the imidazole ring and the acrylamide group. The relative energies of these conformers will be influenced by steric hindrance and intramolecular hydrogen bonding. For instance, a hydrogen bond between the imidazole N-H and the carbonyl oxygen of the acrylamide could stabilize a particular folded conformation. Understanding the preferred conformations is essential for predicting how the monomer will orient itself during polymerization and how the resulting polymer chains will fold.

Reaction Mechanism Elucidation through Computational Methods

Computational methods can be employed to elucidate the detailed mechanism of chemical reactions, including polymerization. For this compound, the most common polymerization method would be free-radical polymerization of the acrylamide group. bio-rad.com

The process can be broken down into three main stages:

Initiation: A radical initiator (e.g., from ammonium (B1175870) persulfate) attacks the C=C double bond of the acrylamide monomer, creating a monomer radical. bio-rad.com

Propagation: The monomer radical then attacks another monomer, adding to the growing polymer chain. This step repeats, leading to the formation of a long polymer chain.

Termination: The polymerization process is terminated when two growing chains combine or by other termination reactions.

Computational modeling can be used to calculate the activation energies for each of these steps, providing insights into the reaction kinetics. DFT can be used to model the transition states of the radical addition reactions, helping to understand the regioselectivity and stereoselectivity of the polymerization process.

Predictive Modeling for Polymerization Outcomes

Predictive modeling aims to forecast the properties of the resulting polymer based on the structure of the monomer and the polymerization conditions. This can include predicting the degree of polymerization, the molecular weight distribution, and the microstructure of the polymer (e.g., tacticity).

For poly(this compound), computational models could be developed to predict how factors such as monomer concentration, initiator concentration, and temperature will affect the final polymer properties. For instance, kinetic Monte Carlo simulations can be used to model the stochastic nature of the polymerization process and predict the distribution of chain lengths. Furthermore, molecular dynamics simulations of the polymer chains can provide insights into their solution conformation and their potential to form higher-order structures through intermolecular interactions involving the imidazole side chains. Such predictive models are invaluable for designing polymers with specific, desired properties for various applications.

Simulations of Polymer Chain Dynamics and Interactions

Computational simulations, particularly molecular dynamics (MD), offer a powerful lens for understanding the complex behavior of polymer chains at the atomic level. For this compound polymers, these simulations provide insights into their structural, dynamic, and interactional properties, which are crucial for designing materials with specific functionalities. While direct simulation studies on poly(this compound) are not extensively documented in public literature, the principles and findings from simulations of related imidazole-containing and acrylamide-based polymers provide a strong foundation for predicting their behavior.

The dynamics of these polymers are also a key area of investigation. For example, deep potential molecular dynamics simulations have been used to study the temperature-dependent formation and dynamics of imidazole supramolecular chains. onsager.cnnih.gov These studies reveal how factors like temperature influence proton transport mechanisms. onsager.cnnih.gov Such insights are valuable for applications requiring controlled environmental responsiveness.

Furthermore, simulations can elucidate the interactions between polymer chains and their environment. This includes interactions with solvent molecules, other polymer chains (leading to aggregation), or surfaces. Understanding these interactions is critical for applications in areas like drug delivery and surface coatings. The imidazole group, with its capacity for hydrogen bonding and electrostatic interactions, plays a significant role in the interaction profile of these polymers. researchgate.net

Simulation Methodologies

The simulation of poly(this compound) would typically employ all-atom or coarse-grained molecular dynamics. In all-atom simulations, every atom in the system is explicitly represented, offering a high level of detail. Coarse-grained models, on the other hand, group atoms into larger beads to simulate longer timescales and larger systems, albeit at a lower resolution. The choice of force field (e.g., CHARMM, AMBER, GROMOS) is critical for accurately describing the interatomic and intermolecular forces.

A typical simulation protocol involves:

Model Construction: Building the initial polymer chain(s) with a defined degree of polymerization. youtube.com

System Setup: Placing the polymer in a simulation box, often with an explicit solvent like water.

Equilibration: Running the simulation for a period to allow the system to reach a stable, equilibrated state.

Production Run: Continuing the simulation to collect data on the system's properties over time. youtube.com

Analysis: Analyzing the trajectory data to extract meaningful chemical and physical insights. youtube.com

Key Research Findings from Analogous Systems

Research on similar polymers provides a predictive framework for the behavior of poly(this compound).

Influence of Imidazole on Chain Conformation: The imidazole group can form both intra- and intermolecular hydrogen bonds. researchgate.net These interactions can lead to more compact or, conversely, more extended chain conformations depending on the specific conditions (e.g., pH, solvent). Simulations on imidazole-based materials have highlighted the importance of hydrogen bonding in forming supramolecular structures. onsager.cnnih.gov

Aggregation and Self-Assembly: Imidazolium (B1220033) salts, derived from imidazole, are known to aggregate electrostatically, leading to self-assembly. researchgate.net While this compound is not an imidazolium salt, the potential for protonation of the imidazole ring at lower pH introduces pH-dependent electrostatic interactions that can drive aggregation.

Solvent Interactions: The acrylamide backbone provides hydrophilicity, while the imidazole side chain's solubility is pH-dependent. Simulations can quantify the hydration of different parts of the polymer and how this changes with environmental cues. Studies on other functionalized acrylamide polymers have shown how side-chain modifications influence polymer-water interactions and, consequently, properties like the lower critical solution temperature (LCST).

Dynamics and Relaxation: The flexibility of the polymer chain is influenced by the rotational barriers of the backbone and side chains. Simulations can calculate properties like the bond autocorrelation function to quantify this flexibility. youtube.com The dynamics are also affected by the local environment; for instance, in a collapsed globule state, the chain dynamics will be significantly slower than in an extended coil state.

Data from Simulated Polymer Properties

The following tables present hypothetical yet representative data that could be obtained from molecular dynamics simulations of a single chain of poly(this compound) with a degree of polymerization of 50 in an aqueous environment at different pH values.

Table 1: Simulated Structural Properties as a Function of pH

pHRadius of Gyration (Rg) (nm)End-to-End Distance (nm)Solvent Accessible Surface Area (SASA) (nm²)
3.0 (Protonated Imidazole)2.85.5150
7.4 (Neutral Imidazole)2.24.1125
10.0 (Deprotonated Imidazole)2.44.5135

This interactive table demonstrates how the polymer's conformation is expected to change with pH. At low pH, the protonated imidazole rings lead to electrostatic repulsion, causing the chain to adopt a more extended conformation with a larger Rg and end-to-end distance. At neutral pH, the absence of charge allows for more compact structures driven by other interactions like hydrogen bonding. At high pH, partial deprotonation might lead to a slight re-expansion.

Table 2: Simulated Interaction Energies as a Function of pH

pHPolymer-Water Interaction Energy (kJ/mol)Polymer-Polymer (Intra-chain) Interaction Energy (kJ/mol)
3.0-1200-350
7.4-1050-450
10.0-1100-420

This interactive table illustrates the energetic landscape of the polymer chain. A more negative polymer-water interaction energy at low pH suggests stronger hydration due to the charged imidazole groups. The less negative polymer-polymer interaction energy at this pH reflects the repulsive forces between the protonated side chains. Conversely, at neutral pH, the attractive intra-chain interactions (e.g., hydrogen bonding) are stronger, leading to a more negative interaction energy and a more compact state.

Advanced Functional Polymer Design and Applications Derived from N 2 5 Imidazolyl Ethyl Acrylamide

Stimuli-Responsive Polymeric Systems

Polymers derived from N-[2-(5-Imidazolyl)ethyl]acrylamide exhibit remarkable sensitivity to changes in their environment, such as pH, temperature, and the presence of carbon dioxide. This responsiveness stems from the inherent properties of the imidazole (B134444) group.

pH-Responsiveness of Imidazole-Containing Polymers

The imidazole group, with a pKa of approximately 6.0-7.0, acts as a weak base. This allows polymers containing this moiety to exhibit significant pH-dependent behavior. In acidic environments (pH < pKa), the nitrogen atom in the imidazole ring becomes protonated, leading to electrostatic repulsion between the polymer chains. This repulsion causes the polymer to adopt an extended conformation and swell in aqueous solutions. Conversely, in neutral or basic conditions (pH > pKa), the imidazole group is deprotonated and neutral, reducing the electrostatic repulsion and causing the polymer chains to collapse, leading to a de-swelling or precipitation of the polymer. mdpi.complos.org This reversible swelling-deswelling behavior makes these materials highly suitable for applications in drug delivery, sensors, and actuators. mdpi.com

The pH-responsive swelling behavior can be tailored by copolymerizing this compound with other monomers. For instance, copolymerization with a hydrophilic comonomer can enhance the swelling capacity, while a hydrophobic comonomer can modulate the transition pH. researchgate.net

Table 1: Representative pH-Dependent Swelling Behavior of Imidazole-Containing Hydrogels

pHSwelling Ratio (%)Polymer State
4.01200Swollen
5.01050Swollen
6.0800Transition
7.0400Collapsed
8.0350Collapsed
9.0320Collapsed

Note: This table presents illustrative data typical for pH-responsive hydrogels containing imidazole groups. Actual values for poly(this compound) may vary based on molecular weight, crosslinking density, and experimental conditions.

Thermo-Responsive Characteristics (e.g., LCST behavior)

Polymers based on N-substituted acrylamides are well-known for exhibiting thermo-responsive behavior in aqueous solutions, characterized by a Lower Critical Solution Temperature (LCST). kpi.ua Below the LCST, the polymer is soluble, but above this temperature, it undergoes a phase transition and becomes insoluble. This phenomenon is driven by a shift in the balance of interactions between the polymer and water molecules. At lower temperatures, hydrogen bonding between the polymer's amide groups and water molecules dominates, leading to solubility. As the temperature increases, these hydrogen bonds weaken, and hydrophobic interactions between the polymer chains become more favorable, causing the polymer to precipitate. kpi.ua

While specific LCST data for homopolymers of this compound are not extensively reported in the literature, it is anticipated that they would exhibit such behavior. The LCST value can be precisely tuned by copolymerization with other monomers. Incorporating hydrophilic monomers would increase the LCST, while copolymerization with more hydrophobic monomers would decrease it. kpi.uaacs.org This tunability is crucial for designing polymers for biomedical applications where a phase transition near physiological temperature (37 °C) is often desired.

Table 2: Expected Influence of Comonomer on the LCST of Acrylamide-Based Copolymers

Comonomer TypeExpected Effect on LCSTExample Comonomer
HydrophilicIncreaseAcrylic acid
HydrophobicDecreaseN-tert-butylacrylamide

CO2-Responsive Properties and Reversibility

The imidazole moiety also confers CO2-responsiveness to polymers. When CO2 is bubbled through an aqueous solution of an imidazole-containing polymer, it forms carbonic acid, which in turn protonates the imidazole rings. This in-situ generation of a charge on the polymer backbone leads to a significant change in its properties, such as a transition from a hydrophobic to a hydrophilic state, causing the polymer to dissolve or swell. This process is reversible; purging the solution with an inert gas like nitrogen or argon removes the CO2, leading to the deprotonation of the imidazole groups and the return of the polymer to its original state. This "green" stimulus avoids the addition of other acids or bases to the system.

Metal Ion Complexation and Chelation in Polymeric Networks

The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons that can readily coordinate with a wide range of metal ions. This property allows for the design of polymeric networks capable of selectively binding and removing metal ions from aqueous solutions.

Design of High-Affinity Chelating Sites

The arrangement of the imidazole-containing monomer units within the polymer network is crucial for creating high-affinity chelating sites. By controlling the polymer architecture, such as through crosslinking or the use of templates in ion-imprinted polymers, it is possible to create cavities with specific sizes and coordination geometries that are highly selective for target metal ions. nih.gov The flexibility of the polymer backbone allows the chelating groups to arrange themselves around a metal ion, leading to the formation of stable complexes.

Mechanisms of Metal Ion Adsorption and Selectivity

The primary mechanism of metal ion adsorption by imidazole-containing polymers is through coordination bonding between the nitrogen atoms of the imidazole ring and the metal ion. The efficiency and selectivity of this process are influenced by several factors, including the pH of the solution, the nature of the metal ion (e.g., its size, charge, and preferred coordination geometry), and the presence of competing ions. nih.gov

The pH of the medium plays a critical role, as it affects both the protonation state of the imidazole groups and the speciation of the metal ions in solution. Generally, metal ion adsorption is more favorable at pH values where the imidazole is deprotonated and the metal ions are in their free cationic form.

The selectivity of these polymers for different metal ions is a key aspect of their functionality. This selectivity is governed by the principles of hard and soft acids and bases (HSAB) and the stability of the formed metal-ligand complexes. For instance, imidazole, being a borderline base, can bind to a variety of transition metal ions. The selectivity can be further enhanced by creating specific binding pockets through polymer design, as in ion-imprinted polymers, which can lead to a high affinity for a target ion even in the presence of other competing ions. nih.gov

Polymer-Metal Ion Hybrid Material Development

The imidazole group within polymers derived from this compound is an excellent ligand for a variety of metal ions, making these polymers ideal candidates for developing polymer-metal ion hybrid materials and coordination polymers. The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can readily coordinate with transition metal ions, leading to the formation of stable complexes. mdpi.com This coordination can occur in several ways, creating diverse and functional material structures.

When polymerized, the this compound units can act as multidentate ligands, where multiple imidazole side chains along the polymer backbone coordinate to one or more metal centers. This can result in cross-linked networks, forming hydrogels or solid materials with properties that are highly dependent on the nature of the metal ion, its concentration, and the coordination geometry. These hybrid materials have potential applications in areas such as separation processes, sensing, and controlled release systems.

The construction of coordination polymers relies on the predictable bonding between metal ions (as nodes) and organic ligands (as linkers). rsc.org By using poly(this compound) as a polymeric ligand, or by co-polymerizing the monomer with other ligands, it is possible to assemble one-, two-, or three-dimensional networks. mdpi.comnih.gov The choice of metal ion significantly influences the final structure and properties of the resulting coordination polymer. rsc.orgrsc.org For instance, different metal ions like Cu(II), Co(II), Cd(II), and Zn(II) exhibit distinct coordination preferences, leading to frameworks with varied topologies and functionalities, such as photoluminescence or specific catalytic activities. mdpi.com

Metal IonTypical Coordination GeometryResulting Polymer ArchitecturePotential Properties/ApplicationsReference
Cd(II) Octahedral, Pentagonal Bipyramidal1D ladder chains, 2D layered structuresLuminescence nih.govmdpi.com
Co(II) Octahedral2D layered structuresMagnetic properties, Catalysis rsc.orgmdpi.com
Cu(II) Varies (e.g., Square Planar, Octahedral)3D frameworksMagnetic properties, Catalysis mdpi.comrsc.org
Zn(II) Tetrahedral, Octahedral3D networksLuminescence, Catalysis rsc.org
Mn(II) Octahedral3D networksMagnetic properties rsc.org

This table illustrates how different metal ions can influence the structure and potential function of coordination polymers built with imidazole-based ligands, a principle directly applicable to polymers of this compound.

Catalytic Applications of Imidazole-Functionalized Polymers

The presence of the imidazole ring makes polymers based on this compound highly suitable for various catalytic applications. The polymer can act as a support for catalytic species, enhancing stability and enabling catalyst recovery and reuse, or the imidazole group itself can participate directly in catalytic cycles.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, can be made more practical by immobilizing the catalyst on a polymer support. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recycling).

Polymers of this compound are excellent candidates for this purpose. The imidazole moiety can be a precursor to N-heterocyclic carbenes (NHCs), a powerful class of organocatalysts. nih.govmdpi.com By treating the polymer-bound imidazole groups (or their corresponding imidazolium (B1220033) salts) with a base, the highly reactive NHC species can be generated on the polymer backbone. mdpi.com These polymer-supported NHCs can catalyze a range of reactions, such as benzoin (B196080) condensations and redox esterifications, with the significant advantage that the polymeric catalyst can often be recovered by simple filtration and reused. nih.govmdpi.com Furthermore, the amino functionality within the polymer backbone, similar to other polyacrylamides, can serve as a basic catalyst for reactions like the Knoevenagel condensation. sid.ir

In addition to organocatalysis, the imidazole side chains of poly(this compound) are effective ligands for anchoring transition metal catalysts. The resulting polymer-metal complex acts as a heterogeneous catalyst, where the polymer support prevents the metal from leaching into the product and allows for easy recovery.

The imidazole ring is a versatile N-heterocyclic ligand that can coordinate to a wide array of transition metals, including palladium, rhodium, and ruthenium, which are commonly used in cross-coupling reactions, hydrogenations, and oxidations. mdpi.com The electronic properties of the imidazole ligand can be tuned to influence the activity and selectivity of the metallic center. For instance, imidazole derivatives are known to form highly electron-rich ligands that can be beneficial in catalytic cycles requiring electron-rich metal centers, such as in certain cross-coupling reactions. researchgate.net By designing a polymer with a high density of these imidazole ligands, a robust and recyclable catalytic material can be created. The polymeric nature of the support provides a local environment that can influence the catalyst's performance and stability.

Biomimetic and Bio-Inspired Polymer Architectures

The structural similarity of the imidazole side chain to that of the amino acid histidine allows for the design of polymers that mimic the behavior of natural proteins. This biomimetic approach enables the creation of "smart" materials that can respond to environmental cues or interact specifically with biological systems. nih.govnih.gov

Histidine residues play a crucial role in the function of many proteins, largely due to the imidazole ring's pKa value of approximately 6.0. This allows histidine to exist in either a neutral or a protonated (cationic) state at physiologically relevant pH values. This pH-responsiveness is critical for enzyme catalysis, protein folding, and buffering.

Polymers synthesized from this compound can effectively mimic this pH-dependent functionality. google.com In acidic environments (pH < 6), the imidazole side chains become protonated, leading to positive charges along the polymer backbone. The resulting electrostatic repulsion causes the polymer chains to uncoil and adopt an extended conformation, increasing their solubility in water. Conversely, in neutral or basic conditions (pH > 6), the imidazole groups are deprotonated and neutral. This reduces intramolecular repulsion and increases hydrophobicity, which can cause the polymer to collapse, aggregate, or precipitate from solution. nih.gov This reversible, pH-triggered change in conformation and solubility is the basis for creating "smart" hydrogels, sensors, and controlled-release systems that operate in response to specific pH changes in their environment. nih.gov

pH ConditionImidazole StatePolymer ChargePolymer ConformationResulting PropertyReference
pH < 6.0 Protonated (Cationic)PositiveExtended / SwollenIncreased water solubility google.comnih.gov
pH > 6.0 Deprotonated (Neutral)NeutralCollapsed / AggregatedDecreased water solubility google.comnih.gov

This table summarizes the pH-responsive behavior of imidazole-containing polymers, mimicking the function of histidine residues.

The ability to mimic histidine is particularly valuable for designing polymers that interact with biological macromolecules, most notably for gene delivery. A major barrier to effective non-viral gene therapy is the entrapment and degradation of genetic material (like plasmid DNA or siRNA) within cellular compartments called endosomes.

Supramolecular Assemblies and Nanostructured Materials

The unique chemical structure of this compound, featuring a hydrophilic and pH-sensitive imidazole group, makes it a valuable monomer for the creation of advanced functional polymers. When incorporated into amphiphilic copolymers, this monomer imparts properties that drive the formation of complex supramolecular assemblies and nanostructured materials with significant potential in biomedical and materials science applications.

Self-Assembly Mechanisms of Amphiphilic Copolymers

The spontaneous organization of amphiphilic block copolymers containing this compound units in a selective solvent is a complex process governed by a delicate balance of intermolecular forces. mdpi.comresearchgate.net These copolymers are composed of distinct hydrophilic and hydrophobic polymer chains linked together. mdpi.com In aqueous environments, the hydrophobic blocks tend to minimize their contact with water molecules, leading to their aggregation, while the hydrophilic blocks, including the poly(this compound) segments, remain solvated and form a protective corona. researchgate.netnih.gov

The primary driving forces for this self-assembly include:

Hydrogen Bonding: The imidazole group in the this compound monomer can act as both a hydrogen bond donor and acceptor, enabling interactions with water molecules and other polymer chains. This contributes to the stability of the hydrophilic corona.

Electrostatic Interactions: The imidazole ring has a pKa in the physiological range, meaning its charge is dependent on the pH of the surrounding environment. At pH values below its pKa, the imidazole group becomes protonated and positively charged. This introduces electrostatic repulsion between the hydrophilic coronas of adjacent micelles, influencing their size, shape, and stability. Conversely, at pH values above the pKa, the imidazole group is neutral, and hydrophobic interactions may become more dominant. nih.gov

Formation of Polymeric Micelles, Vesicles, and Hydrogels

The versatility of copolymers derived from this compound allows for the formation of a variety of nanostructured materials with distinct properties and applications.

Polymeric Micelles: These are the most common structures formed by the self-assembly of amphiphilic block copolymers in aqueous solution. nih.govmdpi.com They typically consist of a hydrophobic core, capable of encapsulating poorly water-soluble drugs, and a hydrophilic shell that provides stability in aqueous media and can prevent clearance by the immune system. For copolymers containing this compound, the hydrophilic shell's properties can be tuned by changing the pH. mdpi.com The critical micelle concentration (CMC) is a key parameter, representing the minimum concentration at which micelles form. nih.gov

Polymeric Vesicles (Polymersomes): These are hollow, spherical structures with an aqueous core enclosed by a bilayer membrane composed of amphiphilic block copolymers. Unlike micelles, vesicles can encapsulate both hydrophobic molecules within their membrane and hydrophilic substances within their aqueous interior. The formation of vesicles versus micelles is often dependent on the hydrophilic-to-hydrophobic block ratio.

Hydrogels: These are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water or biological fluids. Hydrogels based on this compound can be designed to be "smart" or "intelligent," responding to changes in environmental stimuli such as pH. plos.org The imidazole groups can participate in physical or chemical cross-linking. The swelling and deswelling behavior of these hydrogels can be controlled by pH, which protonates or deprotonates the imidazole moieties, altering the electrostatic repulsion and osmotic pressure within the network. plos.orgmdpi.com This responsive behavior is crucial for applications in controlled drug delivery and tissue engineering.

Below is a table summarizing the characteristics of these nanostructures:

NanostructureDescriptionKey Features of this compound Copolymers
Polymeric MicellesCore-shell nanostructures with a hydrophobic core and a hydrophilic corona.pH-responsive corona due to imidazole groups; potential for targeted drug delivery.
Polymeric VesiclesHollow spheres with a bilayer membrane enclosing an aqueous core.Ability to encapsulate both hydrophilic and hydrophobic molecules; pH-tunable membrane properties.
Hydrogels3D cross-linked polymer networks capable of swelling in water.pH-sensitive swelling/deswelling behavior; potential for sustained and triggered release.

Controlled Release Mechanisms in Polymer Nanostructures

A key advantage of using this compound in the design of nanostructured materials is the ability to achieve controlled and triggered release of encapsulated therapeutic agents. The imidazole group's pH-sensitivity is a primary mechanism for this control. mdpi.com

pH-Triggered Release: The local environment of many pathological tissues, such as tumors, is often more acidic than that of healthy tissues. nih.gov This pH difference can be exploited to trigger drug release from nanocarriers containing this compound. As the nanocarrier enters the acidic tumor microenvironment, the imidazole groups in the hydrophilic corona become protonated. The resulting electrostatic repulsion can lead to the destabilization and swelling of the micelle or vesicle, facilitating the release of the encapsulated drug directly at the target site. nih.govnih.gov This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing side effects on healthy tissues. nih.gov

The release kinetics from these nanostructures can be described by various mathematical models, which help in understanding the underlying transport phenomena. nih.gov These models often consider diffusion, swelling, and erosion of the polymer matrix as key factors governing the release profile. nih.gov

The table below outlines different release models:

Release ModelDescriptionRelevance to this compound Systems
Fickian Diffusion Drug release is governed by the concentration gradient.Applicable when diffusion is the rate-limiting step in a stable, non-swelling matrix.
Case II Transport Drug release is controlled by the relaxation of polymer chains upon swelling.Relevant for hydrogels where pH-induced swelling dictates the release rate. plos.org
Anomalous (Non-Fickian) Transport A combination of diffusion and polymer relaxation controls the release.Often observed in swelling-controlled systems like pH-responsive hydrogels. plos.org

The intelligent design of copolymers incorporating this compound allows for the development of sophisticated drug delivery systems that can respond to specific physiological cues, offering a promising avenue for the future of targeted therapeutics.

Analytical and Spectroscopic Characterization of N 2 5 Imidazolyl Ethyl Acrylamide and Its Polymeric Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of the N-[2-(5-Imidazolyl)ethyl]acrylamide monomer. uobasrah.edu.iq The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the various carbon environments within the molecule.

For this compound, the expected ¹H NMR signals would correspond to the protons of the vinyl group (acrylamide moiety), the ethyl chain, and the imidazole (B134444) ring. Similarly, the ¹³C NMR spectrum would display distinct peaks for the carbonyl carbon, the vinyl carbons, the carbons of the ethyl linker, and the carbons of the imidazole ring. The precise chemical shifts of these signals are sensitive to the electronic environment of the nuclei, confirming the connectivity of the atoms. researchgate.netorganicchemistrydata.org

In the context of polymeric systems derived from this monomer, ¹H and ¹³C NMR are crucial for confirming successful polymerization and for determining the copolymer composition when other monomers are involved. The disappearance or significant broadening of the vinyl proton and carbon signals is a clear indicator of polymerization. For copolymers, the relative integration of characteristic peaks from each monomer unit allows for the quantification of their respective mole fractions within the polymer chain. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Vinyl CH=5.5 - 6.5120 - 140
Vinyl =CH₂5.5 - 6.5120 - 140
Amide NH7.5 - 8.5-
Ethyl CH₂-N3.3 - 3.735 - 45
Ethyl CH₂-Im2.7 - 3.125 - 35
Imidazole C2-H7.5 - 8.0135 - 140
Imidazole C4(5)-H6.8 - 7.2115 - 125
Imidazole NH11.0 - 13.0-
Carbonyl C=O-165 - 175

Note: Predicted chemical shift ranges are estimates and can vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide deeper insights into the molecular structure by revealing correlations between different nuclei. iupac.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the vinyl protons, as well as between the protons of the adjacent methylene (B1212753) groups in the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. iupac.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This technique is instrumental in confirming the connectivity of the entire molecule, for instance, by showing a correlation between the amide proton and the carbonyl carbon, or between the ethyl protons and the imidazole ring carbons. iupac.org

For polymeric systems, 2D NMR is particularly powerful for elucidating the microstructure, such as tacticity (the stereochemical arrangement of chiral centers along the polymer chain) and the sequence distribution in copolymers. iupac.org These microstructural details significantly influence the macroscopic properties of the polymer.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, probes the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. uobasrah.edu.iq For this compound, the FT-IR spectrum would be characterized by absorption bands corresponding to:

N-H stretching: of the amide and imidazole groups, typically appearing in the region of 3200-3400 cm⁻¹.

C=O stretching: of the amide carbonyl group, a strong band usually found around 1660 cm⁻¹. researchgate.net

C=C stretching: of the vinyl group, which appears around 1630 cm⁻¹. researchgate.net

N-H bending: of the amide group, near 1550 cm⁻¹.

C-N stretching: of the amide and imidazole groups.

=C-H bending: of the vinyl group, with out-of-plane bending vibrations often seen around 990 and 954 cm⁻¹. researchgate.net

Upon polymerization, the disappearance of the characteristic vinyl C=C stretching and =C-H bending bands confirms the conversion of the monomer into the polymer. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amide N-HStretching3300 - 3500
Imidazole N-HStretching3100 - 3300
Vinyl C-HStretching3000 - 3100
Alkyl C-HStretching2850 - 3000
Amide C=OStretching (Amide I)1650 - 1680
Vinyl C=CStretching1620 - 1640
Amide N-HBending (Amide II)1520 - 1570
Imidazole RingStretching1450 - 1550

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Non-polar bonds with symmetric vibrations, which are often weak in FT-IR, can produce strong signals in Raman spectra. The C=C bond of the acrylamide (B121943) moiety, for example, would be expected to show a strong Raman scattering band.

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. This technique could be particularly useful for studying the orientation and interaction of this compound or its polymer with metallic surfaces, which is relevant for applications in sensing and materials science.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound, mass spectrometry would be used to confirm its molecular weight (165.19 g/mol ). sigmaaldrich.coma2bchem.com The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure by identifying characteristic fragments resulting from the cleavage of specific bonds within the molecule.

In the context of polymeric systems, mass spectrometry techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) can be used to determine the molecular weight distribution of the polymer chains.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. By measuring the mass with high accuracy, it is possible to determine the exact molecular formula.

Theoretical Exact Mass: The molecular formula for this compound is C₈H₁₁N₃O. The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element, is 165.0902 g/mol . An experimental HRMS measurement would be expected to yield a value extremely close to this theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition.

Hyphenated Techniques (GC-MS, LC-MS/MS) for Purity and Trace Analysis

Hyphenated techniques, which couple a separation method with mass spectrometry, are powerful tools for assessing the purity of the this compound monomer and detecting any trace impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. The gas chromatograph would separate the monomer from any impurities, and the mass spectrometer would then provide mass spectra for each separated component, allowing for their identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and selective technique ideal for the analysis of non-volatile compounds in complex mixtures. nih.gov The monomer would first be separated from related substances on a liquid chromatography column. The precursor ion corresponding to the monomer's molecular weight would then be selected and fragmented to produce a characteristic pattern of product ions, which serves as a highly specific fingerprint for identification and quantification. nih.govnih.gov This method is particularly useful for detecting and quantifying trace-level impurities that may not be visible by other techniques. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Polymer Molecular Weight Distribution

For the characterization of poly(this compound), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a key technique for determining the molecular weight distribution. nih.govsigmaaldrich.com In this soft ionization technique, the polymer sample is co-crystallized with a matrix that absorbs laser energy, allowing for the gentle desorption and ionization of the polymer chains with minimal fragmentation. nih.govsigmaaldrich.commdpi.com

A typical MALDI-TOF spectrum of a polymer displays a series of peaks, where each peak corresponds to a different polymer chain length (oligomer). sigmaaldrich.com From this distribution, important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. sigmaaldrich.com For instance, studies on other imidazole-containing polymers, such as those derived from calixarenes, have successfully utilized MALDI-TOF to characterize the resulting polymeric structures. rsc.org In such analyses, the spectra reveal repeating units corresponding to the monomer, allowing for detailed structural confirmation of the polymer. rsc.org

Illustrative Data for an Imidazole-Containing Polymer:

ParameterDescriptionIllustrative Value
Mn Number-Average Molecular Weight10,000 g/mol
Mw Weight-Average Molecular Weight12,000 g/mol
PDI Polydispersity Index1.2
Repeating Unit Mass of the Monomer165.19 g/mol

This table presents hypothetical data for poly(this compound) to illustrate the type of information obtained from a MALDI-TOF analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and valuable technique for probing the electronic transitions within the this compound molecule and for determining its concentration in solution. The imidazole ring and the acrylamide group both contain chromophores that absorb light in the UV region.

The imidazole ring is expected to exhibit characteristic absorption bands. For example, imidazole itself shows a characteristic absorption peak around 209 nm. mdpi.com The presence of substituents can cause a shift in the absorption maximum (λ_max). For instance, 4-methyl-imidazole has a λ_max at 217 nm. mdpi.com The acrylamide moiety also contributes to the UV absorption. The conjugated system of the carbonyl group and the vinyl group typically results in a π → π* transition.

A UV-Vis spectrum of this compound would be expected to show a distinct absorption maximum, which can be used to quantify the monomer's concentration using the Beer-Lambert law, provided a calibration curve is established.

Expected UV-Vis Absorption Data:

ChromophoreExpected λ_max (nm)Transition Type
Imidazole Ring~210 - 220π → π
Acrylamide~200 - 230π → π

Chromatographic Methods for Polymer Characterization

Chromatographic techniques are essential for determining the molecular weight and purity of both the monomer and the resulting polymer.

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of poly(this compound). acs.org This method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. acs.org

By using a calibrated set of polymer standards with known molecular weights, a calibration curve can be generated to determine the Mn, Mw, and PDI of the synthesized polymer. uspnf.com GPC analysis of poly(N-vinylimidazole), a structurally related polymer, has been reported in the literature, demonstrating the utility of this technique for characterizing imidazole-containing polymers. researchgate.net

Illustrative GPC Data for a Poly(imidazole)-based Polymer:

ParameterValue
Number-Average Molecular Weight (Mn) 15,000 g/mol
Weight-Average Molecular Weight (Mw) 21,000 g/mol
Polydispersity Index (PDI) 1.4

This table provides example data that could be obtained from a GPC analysis of a polymer like poly(this compound).

Ultra-Performance Liquid Chromatography (UPLC) for Monomer and Oligomer Purity

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, faster analysis times, and improved sensitivity compared to traditional High-Performance Liquid Chromatography (HPLC). ebi.ac.uk UPLC is an ideal technique for assessing the purity of the this compound monomer and for analyzing the distribution of short-chain oligomers in the early stages of polymerization.

A UPLC method would typically employ a reversed-phase column and a gradient elution with a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. The high resolving power of UPLC allows for the separation of the main monomer peak from closely related impurities, such as starting materials from the synthesis or degradation products. ebi.ac.uk Quantification of the monomer and any impurities can be achieved with high accuracy and precision. For example, a method for determining acrylamide residues in polyacrylamide has been developed using UPLC coupled with high-resolution mass spectrometry, demonstrating the power of this technique for monomer analysis. ebi.ac.uk

Thermal Analysis Techniques

Thermal analysis techniques are pivotal in characterizing the thermal properties of this compound and its corresponding polymeric systems. These methods provide critical data on thermal stability, degradation behavior, and phase transitions, which are essential for determining the material's performance under various temperature conditions.

Thermogravimetric Analysis (TGA) for Thermal Stability and Degradation Profiles

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition characteristics of polymers. The analysis involves monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere, such as nitrogen or air.

For polymers derived from acrylamide monomers, TGA reveals a multi-stage degradation process. In studies of related poly(N-isopropylacrylamide) (PNIPA) systems, the polymers generally exhibit good thermal stability up to approximately 300 °C. mdpi.com The degradation typically occurs in distinct steps. The initial, minor weight loss observed at lower temperatures is often attributed to the evaporation of residual moisture or solvent. The primary decomposition phase for acrylamide-based polymers occurs at higher temperatures, typically in the range of 395–425 °C, where the polymer backbone undergoes significant degradation. mdpi.com TGA of other related polymers, such as those containing dimethylacrylamide, has shown complete decomposition by 600 °C. researchgate.net The resulting TGA curve, which plots weight loss against temperature, and its first derivative (DTG curve), which indicates the rate of weight loss, provide a detailed profile of the polymer's thermal stability.

Table 1: Representative TGA Data for Acrylamide-Based Polymers

Polymer System Onset of Major Decomposition (°C) Temperature of Maximum Decomposition Rate (°C)
Poly(N-isopropylacrylamide) ~300 395-425

Note: This table presents generalized data from analogous polymer systems to illustrate expected thermal behavior.

Differential Scanning Calorimetry (DSC) for Glass Transition and Phase Behavior

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This technique is crucial for identifying the glass transition temperature (Tg), melting points (Tm), and crystallization temperatures (Tc) of a polymer.

The glass transition temperature is a key characteristic, representing the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. For amorphous or semi-crystalline polymers of this compound, the DSC thermogram would show a step-like change in the baseline heat flow at the Tg. In studies of structurally similar polymers like poly[2-(dimethylamino)ethyl methacrylate] (PDMAEMA), DSC analysis is effectively used to determine such thermal properties. researchgate.net Furthermore, advanced techniques like Temperature-Modulated DSC (TM-DSC) can be employed to investigate the phase-separated structures in interpenetrating polymer networks (IPNs), providing insights into the miscibility and morphology of complex polymer systems. nih.gov

Morphological and Microstructural Characterization Methods

The morphology and microstructure of polymeric systems based on this compound significantly influence their physical and functional properties. Electron microscopy and light scattering techniques are instrumental in visualizing and quantifying these structural features from the nanometer to the micrometer scale.

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the internal structure of materials. For polymeric systems, TEM is invaluable for visualizing the size, shape, and distribution of nanoparticles, micelles, or other nanostructured assemblies. nih.gov

In the context of polymers containing imidazole groups, TEM has been used to observe the formation of complexes with biological molecules like DNA. researchgate.net For instance, studies have shown that imidazole-containing polymers can form associates in solution, and TEM can visualize these polymer-DNA complexes, often revealing spherical or aggregated structures on the nanometer scale (e.g., with scale bars around 100 nm). researchgate.net The preparation of samples for TEM is critical and may involve techniques like staining or cryo-microtomy to enhance contrast, as polymers are composed of light elements. nih.gov Low-dose imaging protocols are often necessary to minimize damage to the beam-sensitive polymer nanostructures. nih.gov

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is used to examine the surface topography and morphology of materials at high magnification. The technique involves scanning a focused beam of electrons over a sample's surface to generate an image.

Light Scattering Techniques (e.g., Dynamic Light Scattering, Static Light Scattering) for Hydrodynamic Size and Polymer Dimensions

Light scattering techniques are non-invasive methods used to determine the size, molar mass, and shape of polymers and particles in solution.

Dynamic Light Scattering (DLS) , also known as Quasi-Elastic Light Scattering (QELS), measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. cuni.cz From these fluctuations, the diffusion coefficient can be calculated, which is then used to determine the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. DLS is particularly useful for determining the size of nanoparticles, micelles, or polymer aggregates in solution. Studies on poly(N-isopropylacrylamide) (PNIPAm) have utilized DLS to measure the hydrodynamic radii of polymer chains and aggregates, finding sizes that can range from several nanometers to larger aggregates. nih.gov Investigations into chitosan-acrylamide copolymers have also employed DLS to identify the presence of agglomerates in solution. chimicatechnoacta.ru

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of scattering angle and concentration. ias.ac.in This information can be used to determine the weight-average molar mass (Mw), the radius of gyration (Rg), and the second virial coefficient (A2), which provides insight into polymer-solvent interactions. cuni.czresearchgate.net For polyacrylamide hydrogels, SLS has been used to probe the structure of the gel network and estimate the size of inhomogeneities. ias.ac.in

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
Poly(N-isopropylacrylamide) PNIPA or PNIPAm
Dimethylacrylamide DMAAm
Poly[2-(dimethylamino)ethyl methacrylate] PDMAEMA
Poly(acrylamide-co-acrylic acid) -
Chitosan CS
N-[2-(Diethylamino)ethyl]acrylamide -

Future Research Directions and Interdisciplinary Prospects for N 2 5 Imidazolyl Ethyl Acrylamide

Development of Novel Synthetic Strategies for Monomer Production

The efficient and scalable synthesis of N-[2-(5-Imidazolyl)ethyl]acrylamide is paramount for its widespread application. While traditional methods involving the acylation of histamine (B1213489) with acryloyl chloride are established, future research is anticipated to focus on developing more refined and sustainable synthetic routes. Key areas of investigation will likely include:

Enzymatic Synthesis: Leveraging enzymes as catalysts for the amidation reaction could offer higher selectivity, milder reaction conditions, and a reduced environmental footprint compared to conventional chemical methods.

Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved purity, and enhanced safety, particularly for potentially exothermic reactions.

Green Solvents: The exploration of bio-based or ionic liquid solvents could replace traditional volatile organic compounds (VOCs), aligning the synthesis with the principles of green chemistry.

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for intermediate purification steps would significantly improve process efficiency and reduce waste.

These novel strategies aim to not only enhance the economic viability of monomer production but also to improve its environmental profile, making it a more attractive building block for various applications.

Exploration of Advanced Polymerization Techniques for Complex Architectures

The properties of a polymer are intrinsically linked to its architecture. Moving beyond conventional free-radical polymerization, advanced polymerization techniques offer the ability to precisely control the molecular weight, dispersity, and topology of polymers derived from this compound. Future research will likely capitalize on these methods to create polymers with tailored functionalities.

Controlled radical polymerization (CRP) techniques are particularly relevant. mdpi.com Methods such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP) enable the synthesis of well-defined polymers. mdpi.com RAFT polymerization, for instance, is known for its versatility and can be used to produce polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com Research has shown that factors like the choice of chain transfer agent (CTA), initiator concentration, and temperature can be fine-tuned to control the polymerization process. mdpi.com

The application of these techniques to this compound could lead to the creation of:

Block Copolymers: By sequentially adding different monomers, block copolymers with distinct segments (e.g., a hydrophilic block and a pH-responsive this compound block) can be synthesized.

Star Polymers: These branched polymers with a central core and multiple polymer arms can exhibit unique solution properties and high functional group density.

Graft Copolymers: Grafting poly(this compound) chains onto a backbone of another polymer can create materials with combined properties.

The ability to create such complex architectures will unlock new possibilities for the application of these polymers in fields ranging from drug delivery to advanced coatings.

Integration into Smart Material Systems and Responsive Devices

The imidazole (B134444) group in this compound imparts pH-responsiveness to its polymers, making them ideal candidates for the fabrication of "smart" materials that can react to changes in their environment. This characteristic is a key driver for future research into their integration into various devices and systems.

One promising area is the development of smart hydrogels. These crosslinked polymer networks can swell or shrink in response to pH fluctuations. This behavior can be harnessed for applications such as:

Drug Delivery Systems: The hydrogel can be designed to encapsulate a therapeutic agent and release it in a controlled manner when it encounters a specific pH environment, such as that found in tumor tissues or specific cellular compartments.

Biosensors: The change in the physical properties of the hydrogel in response to pH can be transduced into a detectable signal. For instance, hydrogels can be integrated into genosensors to improve their performance by controlling the hybridization density and orientation of DNA probes. mdpi.com

Actuators: The swelling and deswelling of the hydrogel can be used to generate mechanical work, leading to the development of micro-actuators and soft robotics.

Furthermore, the integration of these polymers into multi-functional systems, such as thermo- and pH-responsive terpolymers, can lead to materials with tunable phase separation temperatures, expanding their utility in bio-separation technologies. researchgate.net

Sustainable Synthesis and Polymerization Processes

The increasing demand for environmentally friendly materials and processes necessitates a focus on the sustainable production of both the this compound monomer and its polymers. Future research in this area will likely address several key aspects:

Renewable Feedstocks: Investigating the possibility of deriving the starting materials for the monomer synthesis from renewable resources, such as biomass, would significantly reduce the reliance on fossil fuels.

Catalyst Development: The design of highly efficient and recyclable catalysts for both the monomer synthesis and polymerization reactions can minimize waste and energy consumption. This includes exploring biocatalysts and earth-abundant metal catalysts.

Polymerization in Aqueous Media: Conducting polymerization reactions in water, where possible, would eliminate the need for organic solvents, making the process inherently greener.

Biodegradability: Research into incorporating biodegradable linkages into the polymer backbone or designing polymers that can be degraded under specific environmental conditions will be crucial for mitigating plastic pollution. For instance, the development of biodegradable food packaging materials from similar functional hydrogels has been explored. nih.gov

By focusing on these sustainable practices, the lifecycle of materials based on this compound can be made more environmentally benign.

Synergistic Combinations with Other Functional Materials

The properties of polymers derived from this compound can be further enhanced by combining them with other functional materials. These synergistic combinations can lead to hybrid materials with emergent properties that are not achievable with the individual components alone. Future research is poised to explore a wide range of such combinations:

Composites with Nanomaterials: Incorporating nanoparticles, such as gold nanoparticles, carbon nanotubes, or graphene oxide, into the polymer matrix can improve its mechanical strength, electrical conductivity, and catalytic activity.

Blends with Natural Polymers: Blending with natural polymers like gelatin, chitosan, or hyaluronic acid can enhance the biocompatibility and biodegradability of the resulting material. nih.govresearchgate.net This approach is particularly relevant for biomedical applications, such as tissue engineering and wound healing. researchgate.net

Surface Functionalization: Grafting poly(this compound) onto the surface of other materials can impart new functionalities. For example, functionalizing surfaces with this polymer can introduce pH-responsiveness and improve their antifouling properties. mdpi.com

The ability to create these advanced composite and hybrid materials will significantly broaden the application scope of this compound-based polymers, paving the way for innovations in electronics, medicine, and environmental science.

Q & A

Basic: What are the standard synthetic routes for preparing N-[2-(5-Imidazolyl)ethyl]acrylamide?

The synthesis of acrylamide derivatives typically involves coupling acryloyl chloride with amine precursors under controlled conditions. For this compound, a plausible route involves:

  • Step 1: Reacting 2-(5-imidazolyl)ethylamine with acryloyl chloride in a polar aprotic solvent (e.g., THF) at 0–5°C to prevent side reactions.
  • Step 2: Neutralizing the reaction mixture with a weak base (e.g., sodium bicarbonate) to isolate the product.
  • Purification: Column chromatography or recrystallization from a DMF/acetic acid mixture, as demonstrated for structurally related acrylamides .

Advanced: How can reaction parameters be optimized to enhance yield and minimize byproducts?

Key optimization strategies include:

  • Oxygen Control: Maintaining oxygen levels <1000 ppm during synthesis reduces unwanted oxidation byproducts, as shown in acrylamide derivative syntheses .
  • Temperature Modulation: Lowering reaction temperatures (e.g., 0–5°C) minimizes thermal degradation, while reflux conditions (e.g., acetic acid at 80°C) may enhance imidazole ring stability .
  • Catalyst Use: Sodium acetate or similar catalysts can accelerate coupling reactions, as seen in thiadiazole-acrylamide syntheses .

Basic: What spectroscopic techniques confirm the structural integrity of this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify acrylamide protons (δ 5.5–6.5 ppm for vinyl groups) and imidazole protons (δ 7.0–7.5 ppm). 1^1H-1^1H COSY can confirm coupling between ethyl and imidazole moieties .
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • IR Spectroscopy: Peaks at ~1650 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (N-H stretch) confirm acrylamide functionality .

Advanced: How are crystallographic data discrepancies resolved for acrylamide derivatives?

  • Software Tools: SHELX programs refine crystal structures by iteratively adjusting atomic coordinates and thermal parameters, even for twinned or high-resolution data .
  • Cross-Validation: Comparing X-ray results with DFT-calculated bond lengths/angles or NMR-derived torsion angles resolves ambiguities, as applied in imidazole-containing drug analogs .

Basic: What are the primary research applications of this compound?

  • Polymer Chemistry: The imidazole group enables pH-responsive behavior in copolymers, similar to poly(N-(2-(diethylamino)ethyl)acrylamide) used in stimuli-responsive nanospheres .
  • Drug Development: Imidazole-acrylamide hybrids are explored as kinase inhibitors or EGFR-targeting agents, leveraging their hydrogen-bonding and π-stacking capabilities .

Advanced: How is biological activity assessed for imidazole-acrylamide derivatives in oncology research?

  • In Vitro Assays:
    • Apoptosis/Cell Cycle: Flow cytometry with Annexin V/PI staining evaluates pro-apoptotic effects, as done for thiadiazole-acrylamide hybrids .
    • Target Binding: Surface plasmon resonance (SPR) or fluorescence polarization assays measure affinity for kinases or EGFR mutants .
  • In Vivo Models: Xenograft studies in mice assess tumor growth inhibition, using formulations like polymer-drug conjugates for controlled release .

Advanced: What analytical challenges arise in quantifying trace impurities in acrylamide derivatives?

  • HPLC-MS/MS: Detects low-abundance byproducts (e.g., dimethylaminoethyl acrylamide isomers) with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) .
  • Data Contradictions: Discrepancies between LC-MS and NMR purity assessments are resolved via spiked standards or orthogonal methods like capillary electrophoresis .

Basic: How is this compound stabilized during storage?

  • Conditions: Store at -20°C under inert gas (N2_2 or Ar) to prevent oxidation or hydrolysis, as recommended for thermally sensitive acrylamides .
  • Solubility: Dissolve in DMSO or DMF for long-term stability, avoiding aqueous buffers unless immediately used .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.